molecular formula C7H6F2O2S B2425216 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid CAS No. 2248315-91-3

3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid

Cat. No.: B2425216
CAS No.: 2248315-91-3
M. Wt: 192.18
InChI Key: RSRJATFQSQBPPU-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of difluoromethyl and carboxylic acid groups in this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid typically involves the introduction of the difluoromethyl group into the thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-mediated reactions and radical chemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents such as ClCF2H and novel non-ozone depleting difluorocarbene reagents. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoromethylated thiophene derivatives, sulfoxides, sulfones, and various substituted thiophenes .

Scientific Research Applications

3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid involves its interaction with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. The compound may interact with enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(difluoromethyl)-5-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-3-2-4(6(8)9)5(12-3)7(10)11/h2,6H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRJATFQSQBPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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